4-chloro-2-(N-phenylsulfamoyl)benzoic acid

Description

Chemical Identification and Nomenclature

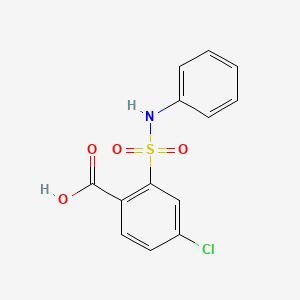

4-Chloro-2-(N-phenylsulfamoyl)benzoic acid is a sulfonamide-benzoic acid hybrid compound with distinct structural and functional properties. Its systematic identification parameters are summarized below:

The compound features a benzoic acid core substituted with a chlorine atom at position 4 and a phenylsulfamoyl group at position 2. This configuration enables dual functionality: the carboxylic acid group facilitates hydrogen bonding, while the sulfonamide moiety enhances biological activity through enzyme inhibition .

Historical Context of Sulfonamide-Benzoic Acid Hybrid Compounds

Sulfonamide-benzoic acid hybrids emerged from efforts to optimize the pharmacological properties of early sulfonamide antibiotics. The foundational discovery of sulfanilamide in 1908 marked the advent of synthetic antibacterial agents, which competitively inhibit dihydropteroate synthase (DHPS) in bacterial folate synthesis . However, limitations such as resistance and solubility issues prompted structural modifications.

The integration of benzoic acid into sulfonamide scaffolds, exemplified by 4-chloro-2-(N-phenylsulfamoyl)benzoic acid, arose in the late 20th century. Researchers observed that carboxylate groups improved water solubility and target binding affinity. For instance, studies on 4-sulfamoyl benzoic acid derivatives demonstrated nanomolar inhibition of human carbonic anhydrase isoforms (hCA II, VII, IX), underscoring their potential in treating glaucoma and cancer .

Key milestones in the development of sulfonamide-benzoic acid hybrids include:

- 1990s : Synthesis of 4-(substituted phenylsulfonamido)benzoic acid derivatives via ultrasound-assisted methods, achieving 90–96% yields .

- 2010s : Design of benzamide-4-sulfonamides with subnanomolar activity against hCA isoforms, highlighting the role of carboxylate groups in enhancing inhibitory potency .

- 2020s : Exploration of sulfonamide hybrids as antibacterials, with compounds like FQ5 showing MIC values of 16–32 µg/mL against E. coli and S. aureus .

These innovations reflect a broader trend toward modular drug design, where hybrid structures combine the bioactivity of sulfonamides with the physicochemical advantages of benzoic acid derivatives .

Research Findings and Applications

Table 1: Comparative Analysis of Sulfonamide-Benzoic Acid Hybrids

This table illustrates the versatility of sulfonamide-benzoic acid hybrids in targeting diverse biological pathways, from enzyme inhibition to antimicrobial action .

Properties

IUPAC Name |

4-chloro-2-(phenylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-9-6-7-11(13(16)17)12(8-9)20(18,19)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKKLSXHYCYJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652177 | |

| Record name | 4-Chloro-2-(phenylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-31-7 | |

| Record name | 4-Chloro-2-(phenylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-2-(N-phenylsulfamoyl)benzoic acid, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its structure, synthesis, biological mechanisms, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula: CHClNOS, with a molecular weight of approximately 311.74 g/mol. The presence of a chloro group and a sulfamoyl moiety contributes to its unique reactivity and biological interactions.

Synthesis Methods

The synthesis of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with phenylsulfonamide under acidic or basic conditions. The reaction conditions can be optimized for yield and purity, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 4-chloro-2-(N-phenylsulfamoyl)benzoic acid can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the inhibition of folic acid synthesis, a crucial pathway for bacterial growth.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has shown cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these cell lines were reported to be in the micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

4-Chloro-2-(N-phenylsulfamoyl)benzoic acid has been studied for its ability to inhibit specific enzymes implicated in disease processes. Notably, it has shown inhibitory activity against insulin-regulated aminopeptidase (IRAP), which is involved in memory and learning processes . This suggests potential applications in neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including 4-chloro-2-(N-phenylsulfamoyl)benzoic acid. It was found to be effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

- Anticancer Activity : In a comparative study, this compound demonstrated superior activity against MCF-7 cells with an IC value of 5 µM, outperforming several other derivatives tested in the same study .

- Enzyme Inhibition : Another investigation into the inhibition of IRAP revealed that this compound could reduce enzyme activity by over 70%, suggesting its potential role in enhancing cognitive functions .

The biological activity of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid is primarily attributed to its interaction with specific biological targets:

- Folic Acid Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), it disrupts folate metabolism in bacteria.

- Enzyme Interaction : The sulfamoyl group allows for binding to active sites on enzymes like IRAP, leading to altered enzyme kinetics.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) to form methyl or ethyl esters. Reaction yields exceed 85% at 60–80°C.

-

Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt), the acid forms amides with primary/secondary amines. For example, coupling with ethylenediamine derivatives produces bioactive sulfonamide-amide hybrids (yields: 70–88%) .

Example Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, 70°C, 6h | Methyl ester | 89% |

| Amide Formation | EDC/HOBt, DCM, rt, 12h | N-substituted amide | 81% |

Nucleophilic Aromatic Substitution

The chloro substituent undergoes substitution under specific conditions:

-

Amine Displacement : Reacts with aliphatic/aromatic amines in polar aprotic solvents (e.g., DMF) at 100–120°C, yielding 2-amino derivatives. Electron-withdrawing sulfonamide groups activate the ring for substitution .

-

Hydrolysis : In basic aqueous media (NaOH, 80°C), the chloro group is replaced by hydroxyl, forming 2-hydroxy analogs (yields: ~75%).

Mechanistic Insight :

The sulfonamide group (-SO₂NHPh) acts as a meta-directing electron-withdrawing group, polarizing the aromatic ring and facilitating nucleophilic attack at the ortho/para positions relative to the sulfonamide .

Sulfonamide Reactivity

The N-phenylsulfamoyl group participates in:

-

Hydrolysis : Under strong acidic (H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond cleaves to yield 4-chloro-2-sulfobenzoic acid and aniline derivatives.

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ to form N-alkylated sulfonamides (yields: 60–70%) .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes limited electrophilic substitution:

-

Nitration : Requires strongly activating conditions (HNO₃/H₂SO₄, 0–5°C) due to deactivation by the sulfonamide group. Nitration occurs at the meta position relative to the carboxylic acid (yields: <50%) .

Coordination Chemistry

The carboxylic acid and sulfonamide groups act as polydentate ligands for metal ions:

-

Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol, confirmed by UV-Vis and FT-IR spectroscopy. Stability constants (log K) range from 4.2 to 5.8 .

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide moiety inhibits enzymes like cytosolic phospholipase A2α (cPLA2α) via hydrogen bonding to catalytic residues (IC₅₀: 0.8–1.2 μM).

Key Reaction Comparisons

| Reaction Type | Conditions | Positional Selectivity | Yield Range |

|---|---|---|---|

| Chloro substitution | DMF, 120°C | Ortho to sulfonamide | 70–85% |

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to carboxylic acid | 40–50% |

| Sulfonamide cleavage | 6M HCl, reflux | N/A | 90–95% |

Comparison with Similar Compounds

TRPM4 Inhibitors

Key compounds include:

Structural Insights :

- The chlorophenoxy group in CBA contributes to TRPM4 specificity by fitting into a hydrophobic pocket near the channel’s pore .

- The naphthyl group in NBA increases lipophilicity (cLogP ~3.5), aiding membrane permeability and Cryo-EM visualization .

- LBA’s branched phenoxypropanamido chain improves binding affinity through steric complementarity with TRPM4’s serine-rich domain .

Sulfamoyl Benzoic Acid Derivatives with Diverse Targets

Other analogs demonstrate varied biological activities, underscoring the scaffold’s versatility:

Key Observations :

- Sulfamoyl vs. Sulfonamide : The sulfamoyl group (-SO₂NH-) in TRPM4 inhibitors enables hydrogen bonding with channel residues, whereas sulfonamide derivatives (e.g., tosyl groups in ) may prioritize steric effects over polar interactions.

- Bulkier Substituents (e.g., naphthalene in compound 53 ) enhance cPLA2α inhibition by occupying hydrophobic enzyme pockets .

Comparison with Clinically Used Analogs

Furosemide (5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid), a loop diuretic, shares structural motifs with the discussed compounds but diverges in application. Its furfurylamino group confers specificity for Na⁺/K⁺/2Cl⁻ cotransporters, illustrating how minor substituent changes redirect bioactivity .

Preparation Methods

Chlorosulfonation of 4-chlorobenzoic Acid Derivatives

- Reagents: Chlorosulfonic acid is commonly used to introduce the chlorosulfonyl group onto the aromatic ring.

- Conditions: The reaction is typically carried out by adding chlorosulfonic acid dropwise to the benzoic acid derivative under stirring, followed by heating (e.g., 3–6 hours at ~100°C).

- Workup: After cooling, the reaction mixture is poured into ice and extracted with an organic solvent such as dichloromethane (CH2Cl2). The organic layer is washed, dried, and concentrated to obtain the chlorosulfonyl intermediate.

- Yields: Moderate to good yields (44–58%) have been reported for similar chlorosulfonylated benzoic acid derivatives.

Sulfonamidation with Aniline

- Reagents: The chlorosulfonyl intermediate reacts with aniline or substituted anilines in the presence of a base such as pyridine or triethylamine.

- Conditions: The reaction is typically performed in dichloromethane at low temperature (0°C) initially, then stirred at room temperature for 12–48 hours.

- Workup: The reaction mixture is diluted, washed with dilute acid and water, dried, and purified by column chromatography to yield the sulfonamide product.

- Efficiency: This method has been shown to be efficient and yields good to excellent product amounts, with simple workup and mild conditions.

Conversion to Final Benzoic Acid Derivative

- If starting from esters or protected forms, hydrolysis under acidic or basic conditions is performed to liberate the free acid.

- Additional purification steps such as recrystallization or chromatography ensure high purity of the final compound.

Representative Synthetic Route Example

Alternative Approaches and Research Findings

- Nitration and Subsequent Functionalization: Some patents describe nitration of chlorobenzotrichloride intermediates followed by hydrolysis and further derivatization to obtain functionalized benzoic acids, though this is more relevant for nitro-substituted derivatives rather than sulfamoyl ones.

- Sulfonamide Formation via Sulfonyl Chlorides: Direct reaction of sulfonyl chlorides with anilines is a widely used method for preparing arylsulfonamides, including phenylsulfamoyl benzoic acid derivatives.

- Use of Coupling Agents: Carbodiimide-mediated coupling (e.g., EDC/HOBT) is common for amide bond formation in related syntheses.

- Mild Reaction Conditions: The sulfonamidation step is generally mild and can be monitored by thin-layer chromatography (TLC) for completion.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Chlorosulfonation Reagent | Chlorosulfonic acid | Strong sulfonating agent |

| Chlorosulfonation Temp | 80–100°C | Heating required for effective sulfonation |

| Sulfonamidation Solvent | Dichloromethane (CH2Cl2) | Common organic solvent |

| Sulfonamidation Base | Pyridine or triethylamine | Neutralizes HCl formed |

| Reaction Time | 12–48 hours | Room temperature for sulfonamidation |

| Purification | Column chromatography or recrystallization | Ensures high purity |

| Yield Range | 44–70% (overall) | Depends on step and scale |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-(N-phenylsulfamoyl)benzoic acid, and how can intermediates be optimized for yield?

- Methodological Answer : A common approach involves chlorosulfonation of benzoic acid derivatives followed by amidation with phenylamine. For example, thionyl chloride (SOCl₂) and dimethylformamide (DMF) are used to activate sulfonic acid intermediates, enabling coupling with amines . Optimization includes adjusting reaction pH (7–9) and using sodium bicarbonate as a base to stabilize intermediates . Purity can be enhanced via acidification and filtration of precipitated solids .

Q. How is the structural integrity of 4-chloro-2-(N-phenylsulfamoyl)benzoic acid validated during synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are critical. For instance, H NMR can confirm sulfonamide proton signals (δ 7.1–7.5 ppm for aromatic protons), while IR detects sulfonamide S=O stretching (~1350 cm⁻¹) and carboxylic acid O-H stretching (~2500–3300 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Stability studies under controlled conditions (2–8°C, airtight containers) can identify degradation products, such as hydrolyzed sulfonamide or decarboxylated derivatives .

Q. How does the sulfamoyl group influence the compound’s solubility and stability?

- Methodological Answer : The sulfamoyl group enhances hydrophilicity due to hydrogen-bonding capacity, improving aqueous solubility. However, it may also increase susceptibility to hydrolysis under acidic conditions. Stability assays in buffered solutions (pH 4–9) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictory data in bioactivity assays for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., TRPM4 inhibition) may arise from assay conditions. Standardize protocols by controlling variables like DMSO concentration (<0.1% v/v) and using patch-clamp validation to confirm electrophysiological activity . Comparative studies with structurally similar analogs (e.g., chloro vs. difluoromethoxy substitutions) can clarify structure-activity relationships .

Q. How can computational modeling predict binding interactions between this compound and ion channels like TRPM4?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using cryo-EM structures of TRPM4 (PDB: 6XXX) identifies key residues (e.g., Gln543, Tyr631) involved in binding. Free energy perturbation (FEP) calculations quantify contributions of the sulfamoyl group to binding affinity .

Q. What experimental designs mitigate side reactions during large-scale synthesis?

- Methodological Answer : Side reactions (e.g., over-chlorination) are minimized by stepwise addition of chlorinating agents (e.g., SOCl₂) at 0–5°C. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) removes unreacted intermediates .

Q. How do electronic effects of substituents (e.g., chloro vs. nitro groups) modulate biological activity?

- Methodological Answer : Hammett substituent constants (σ) correlate with activity trends. For example, electron-withdrawing chloro groups enhance sulfonamide acidity (pKa ~3.5), improving target binding, while nitro groups may reduce bioavailability due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.